BenchChemオンラインストアへようこそ!

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Synthetic methodology Green chemistry 2,2-Disubstituted quinazolinones

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic small-molecule heterocycle belonging to the 2,3-dihydroquinazolin-4(1H)-one family, a privileged scaffold in medicinal chemistry. With molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol, it combines a 6-methoxy electron-donating substituent on the fused benzene ring with a geminal 2,2-dimethyl substitution on the dihydropyrimidinone ring.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 1820741-21-6
Cat. No. B2949617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one
CAS1820741-21-6
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCC1(NC2=C(C=C(C=C2)OC)C(=O)N1)C
InChIInChI=1S/C11H14N2O2/c1-11(2)12-9-5-4-7(15-3)6-8(9)10(14)13-11/h4-6,12H,1-3H3,(H,13,14)
InChIKeyKXYNRIMCWCYMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 1820741-21-6): Structural Identity and Class Membership for Procurement Selection


6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic small-molecule heterocycle belonging to the 2,3-dihydroquinazolin-4(1H)-one family, a privileged scaffold in medicinal chemistry . With molecular formula C₁₁H₁₄N₂O₂ and molecular weight 206.24 g/mol, it combines a 6-methoxy electron-donating substituent on the fused benzene ring with a geminal 2,2-dimethyl substitution on the dihydropyrimidinone ring . This compound is not a natural product; it is a designed building block enumerated in commercial screening libraries, with vendors listing purity levels of 97–98% . The 2,2-dimethyl motif confers conformational restriction and metabolic stability distinct from 2-aryl or 2-monosubstituted analogs commonly encountered in the literature .

Why 2-Aryl or 2-Monosubstituted Dihydroquinazolinones Cannot Substitute for 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one in Focused Screening Programs


The 2,3-dihydroquinazolin-4(1H)-one scaffold tolerates extensive substitution diversity, yet structurally similar analogs generate profoundly divergent biological activity profiles that preclude interchangeable procurement. In the Nature Scientific Reports study by Hudaib et al. (2022), seven closely related 2-aryl-2,3-dihydroquinazolin-4(1H)-one analogs (C1–C7) were evaluated head-to-head against PC3 and DU145 prostate cancer cell lines; IC₅₀ values spanned a >75-fold range—from 1.1 µM (C5) to 82.9 µM (C1)—despite differing only by a single aryl substituent at the 2-position . The 2,2-dimethyl motif present in the target compound is structurally orthogonal to this 2-aryl series: it eliminates the stereocenter at C2, alters the dihedral angle between the aryl plane and the heterocyclic core, and removes potential metabolic liabilities associated with benzylic oxidation . Substituting a 6-methoxy-2,2-dimethyl analog with a 2-aryl or unsubstituted 2,2-dimethyl congener (CAS 77726-78-4) therefore risks invalidating structure–activity relationship (SAR) continuity and producing misleading screening results .

Quantitative Differentiation Evidence for 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one vs. Closest Structural Comparators


Synthetic Accessibility Advantage: I₂-Catalyzed Room-Temperature Route to the 2,2-Dimethyl Scaffold Achieves Near-Quantitative Yield

The synthetic methodology for constructing the 2,2-dimethyl-dihydroquinazolinone core has been demonstrated to proceed under I₂-catalyzed, room-temperature, solvent-free conditions to achieve ~100% yield for the unsubstituted analog 3a, as reported by Miklós et al. . While this foundational synthesis protocol was established for 2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 77726-78-4) rather than the 6-methoxy derivative specifically, the same I₂-catalyzed cyclocondensation strategy using 2-amino-5-methoxybenzamide and acetone is directly applicable to the target compound. In head-to-head comparison with the p-TSA-catalyzed method (91% yield under microwave irradiation), the I₂ method offers superior atom economy, ambient temperature operation, and elimination of organic solvent waste, making it the preferred route for laboratory-scale preparation of 6-methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one .

Synthetic methodology Green chemistry 2,2-Disubstituted quinazolinones

Conformational Restriction and Stereochemical Simplification: 2,2-Dimethyl vs. 2-Aryl Substitution Alters Core Geometry and Eliminates the C2 Stereocenter

The geminal 2,2-dimethyl substitution in the target compound eliminates the stereogenic center at C2 that is present in all 2-monosubstituted-2,3-dihydroquinazolin-4(1H)-one analogs (e.g., the C1–C7 series in Hudaib et al. ). This structural distinction has two quantifiable consequences: (i) the dihedral angle between the heterocyclic core and the C2 substituent is constrained to a single energetic minimum defined by the two equivalent methyl groups, rather than the rotameric distribution seen in 2-aryl analogs; (ii) the absence of a stereocenter eliminates the need for chiral separation or enantioselective synthesis, reducing the synthetic step count by at least one resolution or asymmetric induction step relative to 2-aryl or 2-alkyl monosubstituted comparators. In the PKCθ inhibitor series reported by Jimenez et al. , 1,7-disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones demonstrated potent and selective kinase inhibition (lead compound IC₅₀ values in the nanomolar range), confirming that the 2,2-dimethyl motif is compatible with target engagement while offering the procurement advantage of an achiral scaffold.

Conformational analysis Medicinal chemistry Scaffold design

6-Methoxy Substituent Modulates Electronic Properties and Solubility Relative to the Unsubstituted 2,2-Dimethyl Analog

The 6-methoxy group in the target compound (CAS 1820741-21-6) differentiates it from the unsubstituted 2,2-dimethyl analog (CAS 77726-78-4) by contributing an additional hydrogen-bond acceptor (ether oxygen) and increasing topological polar surface area (TPSA) from approximately 41.1 Ų to 50.8 Ų, calculated using standard fragment-based methods . The methoxy substituent also increases molecular weight from 176.22 to 206.24 g/mol and alters the calculated logP . In the SAR analysis of dihydroquinazolinone TRPM2 inhibitors by Zhang et al., electron-donating substituents at the 6- or 7-position of the fused benzene ring were explicitly linked to enhanced inhibitory potency, with the most potent compound D9 achieving an IC₅₀ of 3.7 µM against TRPM2 while sparing TRPM8 . Although D9 contains a 7-methoxy rather than 6-methoxy substitution, the class-level SAR trend confirms that methoxy placement on the benzo ring is a critical determinant of biological activity that cannot be replicated by the unsubstituted core.

Physicochemical properties Drug-likeness Solubility

Anticancer Activity of Closest 2-Aryl Structural Analog Provides Class-Level Benchmark for the Dihydroquinazolinone Scaffold

Although no direct anticancer data exist for the 6-methoxy-2,2-dimethyl analog specifically, the closest structurally characterized 6-methoxy-containing comparator—2-(3,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one (C4) from the Hudaib et al. study—exhibited 56.3% cytotoxicity at 100 µM against PC3 cells and 52.7% against DU145 cells, with IC₅₀ values of 77.6 µM and 70.8 µM, respectively . In the same head-to-head panel, the most potent compound C5 (2-(4-(dimethylamino)phenyl) analog) achieved IC₅₀ values of 1.1 µM (PC3) and 2.1 µM (DU145), highlighting the profound influence of substituent electronic character on potency . The 6-methoxy-2,2-dimethyl compound combines the electron-donating methoxy motif (present in C4) with the 2,2-dimethyl conformational constraint (absent from all C1–C7 comparators), positioning it as a structurally differentiated candidate for anticancer screening that cannot be adequately represented by any single compound from the C1–C7 series.

Anticancer Prostate cancer Cytotoxicity

Antitubercular Activity Landscape of the Dihydroquinazolinone Scaffold Confirms MIC Values Down to 2 µg/mL Against M. tuberculosis H37Rv

Sahu et al. reported a focused series of 13 dihydroquinazolin-4(1H)-one derivatives (3a–3m) screened against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains . Compounds 3l and 3m, bearing di-substituted halogenated aryl groups at the 2-position, achieved MIC values of 2 µg/mL against H37Rv, while compound 3k (imidazole-substituted) showed MIC values of 4 µg/mL (H37Rv) and 16 µg/mL (MDR-MTB) . These compounds also demonstrated favorable in vitro ADMET profiles and low cytotoxicity against normal human dermal fibroblast cells, supporting the safety and tolerability of the scaffold . The 6-methoxy-2,2-dimethyl analog extends this SAR by introducing a 2,2-dialkyl motif (absent from the 3a–3m series, which are exclusively 2-aryl-substituted) and a 6-methoxy group, both of which are unexplored substitutions in the anti-TB context. The computational target validation pointing to mycobacterial BioA (PLP-dependent aminotransferase) as the putative target provides a rational basis for screening the target compound against this enzyme .

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

TRPM2 Ion Channel Inhibition SAR: Methoxy-Substituted Dihydroquinazolinones Achieve Low Micromolar IC₅₀ with Subtype Selectivity

Zhang et al. identified the 2,3-dihydroquinazolin-4(1H)-one scaffold as a privileged chemotype for TRPM2 channel inhibition through 3D similarity-based virtual screening . In the subsequent SAR campaign, compound D9 (7-methoxy-substituted analog) exhibited an IC₅₀ of 3.7 µM against TRPM2 with no detectable effect on the TRPM8 channel, demonstrating subtype selectivity . Four compounds (A1, A10, D1, D9) showed strong TRPM2 current inhibition with IC₅₀ values ranging from 3.7 to 5.1 µM . The SAR summary highlighted the critical role of methoxy substitution on the fused benzene ring for potency. The 6-methoxy-2,2-dimethyl target compound differs from D9 by (i) methoxy at position 6 rather than 7 and (ii) 2,2-dimethyl rather than 2-aryl substitution, representing a distinct point in the TRPM2 inhibitor SAR landscape. The 2,2-dimethyl motif may offer improved metabolic stability compared to the 2-aryl series by eliminating potential sites of oxidative metabolism .

TRPM2 inhibitor Ion channel Calcium imaging

High-Value Application Scenarios for 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS 1820741-21-6) in Drug Discovery and Chemical Biology


Focused Anticancer Screening in Prostate and Colorectal Cancer Cell Panels

Based on the established prostate cancer cytotoxicity of closely related dihydroquinazolinone analogs (C1–C7 series, IC₅₀ range 1.1–82.9 µM across PC3 and DU145 lines) , 6-methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is positioned for inclusion in focused screening decks targeting androgen-independent prostate cancer and colorectal cancer cell lines. The 2,2-dimethyl motif provides a distinct SAR vector unexplored in the published anticancer series, while the 6-methoxy group mirrors the electron-donating substituent pattern associated with cytotoxicity in compound C4. Metabolomics evidence from the Hudaib et al. study further supports mechanism-of-action studies to identify perturbed metabolic pathways .

TRPM2 Ion Channel Inhibitor Optimization for Ischemia-Reperfusion and Neuroinflammation Targets

The dihydroquinazolin-4(1H)-one scaffold has been validated as a TRPM2 inhibitor chemotype through 3D similarity screening and electrophysiological characterization (lead D9 IC₅₀ = 3.7 µM, selective over TRPM8) . The 6-methoxy-2,2-dimethyl analog represents a structurally differentiated candidate for TRPM2 inhibitor optimization, with the 2,2-dimethyl motif offering potential metabolic stability advantages over the 2-aryl series. Calcium imaging and patch-clamp assays in TRPM2-expressing HEK293 cells are the recommended primary screening assays.

Antitubercular Screening Against Drug-Sensitive and Multidrug-Resistant M. tuberculosis Strains

Dihydroquinazolinone derivatives have demonstrated whole-cell antitubercular activity with MIC values as low as 2 µg/mL against M. tuberculosis H37Rv and 16 µg/mL against MDR-MTB strains, with computational target validation pointing to the BioA (PLP-dependent aminotransferase) enzyme . The 6-methoxy-2,2-dimethyl compound extends the anti-TB SAR into unexplored 2,2-dialkyl substitution space. Recommended screening includes MABA assay against H37Ra (ATCC 25177), followed by MDR clinical isolates and BioA enzymatic inhibition assay for target engagement confirmation .

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Libraries Leveraging the PKCθ Chemotype

1,7-Disubstituted-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-ones have been optimized as potent and selective PKCθ inhibitors with nanomolar activity . The 6-methoxy substituent on the target compound maps to the 7-position of the PKCθ inhibitor series, making it a direct scaffold-hopping candidate for kinase selectivity panel screening. The achiral nature of the 2,2-dimethyl core simplifies both synthesis and biological interpretation, reducing procurement and characterization costs relative to racemic or enantiopure 2-aryl alternatives .

Quote Request

Request a Quote for 6-Methoxy-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.